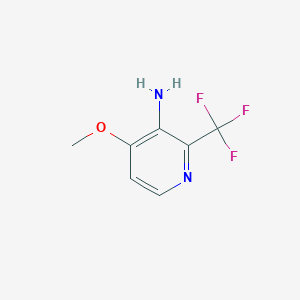

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-4-2-3-12-6(5(4)11)7(8,9)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTUJJALQZDJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

One of the most prominent methods involves starting from 4-picoline-3-boric acid , which is synthesized through the reaction of bromo-4-picoline with boric acid esters . This approach was reported with high yields (~90-95%) and is advantageous due to its simplicity and scalability.

Reaction Scheme

$$

\text{4-Picoline-3-boric acid} + \text{Inorganic ammonia} \xrightarrow{\text{Catalyst, solvent}} \text{3-Amino-4-methoxy-2-(trifluoromethyl)pyridine}

$$

Key Reaction Conditions

Research Findings

- The process demonstrates high selectivity and yields, with embodiments reporting yields of 84-88%.

- The method simplifies traditional multi-step syntheses, reducing reaction steps and harsh conditions.

Advantages

- Short reaction steps

- Mild reaction conditions

- High product yield

- Industrial scalability

Nitration and Reduction Pathways

Method Overview

Alternative approaches involve nitration of methylpyridines followed by reduction:

- Nitration of methylpyridines using concentrated nitric acid or trifluoroacetic anhydride.

- Subsequent reduction of nitro groups to amino groups using catalysts like Pd/C.

Limitations

- Severe reaction conditions (e.g., use of N₂O₅, trifluoroacetic anhydride)

- Longer reaction times

- Expensive reagents

- Difficult to recycle reagents, limiting industrial applicability

Research Findings

- These methods, although yielding high purity products, are less favored for large-scale production due to environmental and cost concerns.

Catalytic Hydrogenation of Nitro Intermediates

Method Overview

Preparation involves:

- Synthesis of nitro precursors via nitration

- Catalytic hydrogenation to amino derivatives

Reaction Conditions

| Parameter | Details | References |

|---|---|---|

| Catalyst | Pd/C or Pt/C | |

| Hydrogen Source | Hydrogen gas | |

| Temperature | 25-80°C | |

| Reaction Time | 4-8 hours |

Research Findings

- High yields (~85-90%) of amino derivatives.

- Suitable for industrial scale but involves handling of hazardous gases.

Summary of Comparative Data

| Method | Raw Material | Reaction Steps | Yield (%) | Conditions | Industrial Suitability |

|---|---|---|---|---|---|

| Boronic acid route | 4-Picoline-3-boric acid | 1 | 84-88 | Mild, room temp | High |

| Nitration-Reduction | Methylpyridines | 2+ | 80-90 | Severe, multi-step | Moderate |

| Catalytic hydrogenation | Nitro intermediates | 2 | 85-90 | Moderate | High |

Notes on Optimization and Industrial Application

- Catalyst Choice: Copper oxides and zinc oxides are preferred for cost-effectiveness and environmental reasons.

- Solvent Selection: Water and methyl alcohol are optimal for balancing solubility and reaction efficiency.

- Reaction Temperature: Maintaining room temperature or slightly elevated temperatures (~130°C) optimizes yield while minimizing side reactions.

- Molar Ratios: Using 4-picoline-3-boric acid to ammonia in ratios of 1:5 is optimal for high yield.

- Reaction Time: 4-6 hours is sufficient for completion, as monitored by TLC.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium reagents for metalation, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and methoxy groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Substituent Position Effects :

- Methoxy Group Position : The 3-methoxy derivative (9l) exhibits higher neuroprotective activity (87% viability) than the 4-methoxy analogue (9k, 80%) .

- Trifluoromethyl Placement : Moving –CF₃ from position 2 (target compound) to position 6 (9f) retains activity but alters electronic properties .

- Electron-Donating vs. Withdrawing Groups : Both –OCH₃ (electron-donating) and –CF₃ (electron-withdrawing) are tolerated, but methyl (–CH₃) at position 4 (9i) enhances cell proliferation, albeit with stability trade-offs .

Physicochemical and Stability Profiles

- Solubility: The amino and methoxy groups in the target compound likely improve water solubility compared to nonpolar analogues like 9i.

- Synthetic Accessibility: The target compound shares synthetic routes with analogues like 2-amino-5-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution with methoxy groups under controlled conditions .

Key Research Findings and Implications

Positional Isomerism Matters : The 3-methoxy derivative (9l) outperforms its 4-methoxy counterpart (9k) in neuroprotective assays, highlighting the importance of substituent placement .

Balancing Stability and Activity : While methyl groups (e.g., 9i) enhance bioactivity, their instability necessitates structural modifications for practical applications .

Diverse Applications : Trifluoromethyl pyridines serve as multipurpose scaffolds, adaptable to neuroprotection (e.g., 9f), antiparasitics (e.g., UDO), and agrochemicals .

Biological Activity

3-Amino-4-methoxy-2-(trifluoromethyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Amino Group : Located at the 3-position, which can participate in hydrogen bonding with biological targets.

- Methoxy Group : Positioned at the 4-position, influencing the electronic properties and solubility.

- Trifluoromethyl Group : Found at the 2-position, contributing to lipophilicity and enhancing membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group enhances its ability to penetrate lipid membranes, while the amino group allows for specific interactions with enzymes and receptors. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, making it a candidate for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported between 3.12 to 12.5 μg/mL, indicating promising antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines. The mechanism involves inhibition of key metabolic pathways in cancer cells, potentially through interaction with enzymes involved in nucleotide synthesis or cell proliferation .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyridine derivatives, including those containing trifluoromethyl groups. The results indicated that compounds with similar structural motifs to this compound displayed enhanced activity compared to traditional antibiotics like ciprofloxacin .

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 6.25 | Escherichia coli |

| This compound | TBD | TBD |

Case Study 2: Anticancer Screening

In a high-throughput screening campaign, several trifluoromethyl-pyridine derivatives were tested against a panel of cancer cell lines. The findings revealed that specific modifications at the amino and methoxy positions significantly influenced cytotoxicity and selectivity towards cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-4-methoxy-2-(trifluoromethyl)pyridine, and what critical reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include chlorination of the pyridine ring followed by trifluoromethylation (e.g., using CF₃Cu reagents) and methoxy group introduction via nucleophilic substitution. For example, chlorination at the 2-position can precede trifluoromethyl group installation, while methoxy substitution at the 4-position may require alkoxide intermediates. Critical conditions include temperature control (e.g., 80–120°C for trifluoromethylation) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Look for characteristic signals (e.g., δ ~8.0–8.5 ppm for aromatic protons, δ ~3.8 ppm for methoxy protons).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.06 for C₈H₇F₃N₂O) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to validate substituent positions and bond angles, as demonstrated in analogous pyridine derivatives .

Q. What purification techniques are recommended for removing common by-products?

- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates polar by-products like unreacted amines or hydroxylated intermediates. Recrystallization from ethanol/water mixtures can further enhance purity. Monitor via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, trifluoromethyl) influence the pyridine ring's reactivity?

- Methodological Answer : The electron-donating methoxy group at the 4-position activates the ring for electrophilic substitution, while the electron-withdrawing trifluoromethyl group at the 2-position deactivates it. Computational studies (DFT) can model charge distribution, revealing preferred sites for further functionalization. For example, the 5-position may become more reactive toward electrophiles due to resonance effects .

Q. What strategies resolve contradictions in reported synthetic methods, such as discrepancies in intermediate stability?

- Methodological Answer : Variability in intermediate stability often arises from moisture sensitivity or competing side reactions. Use in-situ spectroscopic monitoring (e.g., FTIR or Raman) to track reaction progress. For unstable intermediates (e.g., chlorinated precursors), employ low-temperature (-78°C) quenching or immediate derivatization .

Q. How can computational chemistry predict this compound's behavior in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, simulations can predict whether methoxy displacement proceeds via SNAr (aromatic nucleophilic substitution) or a radical pathway under specific conditions .

Q. What are effective methods to introduce diverse functional groups for structure-activity studies?

- Methodological Answer :

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position, followed by reduction to an amine.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to install aryl groups at the 6-position.

- Protection/Deprotection : Use Boc groups for amino protection during multi-step syntheses .

Q. How to design experiments assessing the compound's potential as a pharmacophore in drug development?

- Methodological Answer :

- In Silico Screening : Dock the compound into target protein pockets (e.g., kinase enzymes) using AutoDock Vina.

- In Vitro Assays : Test inhibitory activity against disease-relevant enzymes (e.g., acetylcholinesterase) at varying concentrations (1–100 µM).

- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .

Q. What are best practices for analyzing regioselectivity in electrophilic substitutions?

- Methodological Answer : Competitive reactions with isotopic labeling (e.g., deuterated substrates) can track regioselectivity. For example, bromination (Br₂/FeBr₃) predominantly occurs at the 5-position due to directing effects of methoxy and trifluoromethyl groups. LC-MS/MS quantifies product ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.